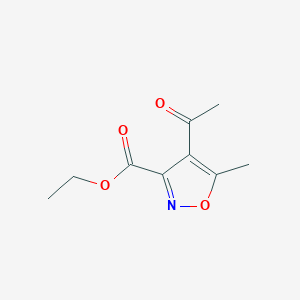

Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 4-acetyl-5-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-4-13-9(12)8-7(5(2)11)6(3)14-10-8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABXFHWGNZLDTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166585 | |

| Record name | 3-Isoxazolecarboxylic acid, 4-acetyl-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15911-11-2 | |

| Record name | 3-Isoxazolecarboxylic acid, 4-acetyl-5-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015911112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolecarboxylic acid, 4-acetyl-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Acid-Catalyzed Ring Closure

Post-cyclization steps often involve acid hydrolysis to convert ester intermediates into carboxylic acids. For instance, ethyl-5-methylisoxazole-4-carboxylate is refluxed with concentrated HCl to yield 5-methylisoxazole-4-carboxylic acid, which is then acetylated and re-esterified to introduce the 3-carboxylate group. However, this multi-step process introduces scalability challenges due to intermediate purification requirements.

One-Pot Synthesis Strategies

Recent innovations focus on one-pot syntheses to improve efficiency. In a modified approach, ethylacetoacetate, triethyl orthoformate, and hydroxylamine sulfate are combined in acetic anhydride under microwave irradiation. This method reduces reaction time from 12 hours to 45 minutes and enhances regioselectivity for the 3-carboxylate isomer (88% yield). The microwave’s uniform heating mitigates thermal gradients that typically promote isomer formation.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Lower temperatures and polar protic solvents favor the 3-carboxylate isomer by stabilizing transition states through hydrogen bonding. Conversely, non-polar solvents like dichloromethane increase isomerization due to reduced solvation effects.

Catalytic Additives

Incorporating sodium trifluoroacetate as a co-catalyst in cyclocondensation reactions improves regioselectivity by coordinating to the hydroxylamine’s oxygen atom, directing nucleophilic attack to the 3-position. This adjustment reduces isomer content to 6–8% without compromising yield.

Challenges in Synthesis

Isomeric Byproducts

The primary challenge lies in controlling the reaction’s regioselectivity. The isoxazole ring’s inherent symmetry allows nucleophilic attack at either the 3- or 4-position, generating constitutional isomers that are difficult to separate via conventional chromatography. Reverse-phase HPLC analysis reveals that ethyl-3-methylisoxazole-4-carboxylate co-elutes with the target compound, necessitating costly preparative HPLC for purification.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Groups: The acetyl group in the target compound may enhance reactivity in nucleophilic substitutions or cycloadditions compared to amino or methoxy substituents .

- Hydrogen Bonding: Amino-substituted derivatives (e.g., methyl 4-amino-3-methoxyisoxazole-5-carboxylate) exhibit intramolecular N–H···O bonds, stabilizing planar conformations critical for crystal packing .

Yield and Purity :

- Bromination steps (e.g., for compound 51 in ) achieve moderate yields (~66%) after chromatographic purification.

- Microwave-assisted synthesis (e.g., compound 53 in ) reduces reaction times but may require careful optimization to avoid side products.

Physicochemical and Crystallographic Properties

- Planarity: Methyl 4-amino-3-methoxyisoxazole-5-carboxylate exhibits near-planar geometry (RMSD: 0.029 Å) due to intramolecular hydrogen bonding, a feature shared with ethyl 5-amino-3-methylisoxazole-4-carboxylate .

- Crystal Packing: Hydrogen-bonded chains along the [010] direction are common in amino-substituted isoxazoles, whereas acetyl or ester groups may favor van der Waals interactions .

- Thermal Stability : The acetyl group in the target compound likely lowers melting points compared to carboxylic acid derivatives (e.g., 3-methylisoxazole-4-carboxylic acid methyl ester, mp 24–25°C) .

Actividad Biológica

Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate (EAM) is a heterocyclic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₉H₁₁NO₄

- Molecular Weight : 197.19 g/mol

EAM belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen, which contributes to its unique biological properties.

EAM's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.

- Enzyme Inhibition : EAM has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism can affect various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and antimicrobial activities.

- Receptor Modulation : Preliminary studies suggest that EAM may modulate receptor activity in the central nervous system (CNS), indicating potential neuropharmacological applications. Further research is required to elucidate its binding affinities and mechanisms at specific receptors .

Biological Activities

-

Antimicrobial Activity :

- EAM exhibits moderate antibacterial activity against several bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, suggesting potential use in developing new antimicrobial agents.

- Analgesic Effects :

- Neuroprotective Effects :

Study on Antibacterial Activity

A study investigated the antibacterial efficacy of EAM against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:

- Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial potential.

Neuropharmacological Study

Another study assessed the effects of EAM on kainate receptor-mediated excitatory postsynaptic currents (EPSCs) in hippocampal neurons:

- EAM was found to effectively reduce EPSCs, indicating its role as a kainate receptor antagonist with implications for treating epilepsy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 4-methylisoxazole-3-carboxylate | Isoxazole derivative | Lacks acetyl group; different biological activity |

| 3-Acetylisoxazole | Isoxazole derivative | No ethoxy group; simpler structure |

| Ethyl isoxazole-3-carboxylic acid | Isoxazole derivative | Contains carboxylic acid instead of ester |

EAM's unique substitution pattern differentiates it from other isoxazole derivatives, enhancing its potential biological activities.

Q & A

Q. What are the common synthetic routes for Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer: The synthesis typically involves cyclocondensation of β-keto esters with hydroxylamine derivatives under acidic or basic conditions. Optimization includes controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or THF) to favor isoxazole ring formation. Reaction progress can be monitored via TLC or NMR to minimize side products like open-chain oximes. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity crystals suitable for structural studies .

Q. What crystallographic techniques are recommended for determining the molecular structure of this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals should be mounted on a diffractometer equipped with a low-temperature (90–100 K) nitrogen stream to reduce thermal motion artifacts. Data collection strategies (e.g., ω-scans) and integration using programs like APEX3 ensure accurate intensity measurements. Refinement with SHELXL leverages restraints for disordered groups (e.g., ethyl or acetyl moieties) and hydrogen-bonding networks. The final model should achieve R1 < 0.05 and wR2 < 0.10, validated by residual electron density maps .

Q. What are the key safety considerations when handling this compound in the laboratory?

- Methodological Answer: Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Work in a fume hood to avoid inhalation of dust or vapors. Store the compound in airtight containers at 2–8°C to prevent degradation. In case of exposure, rinse affected skin with water for 15 minutes and seek medical evaluation. Spill management requires inert absorbents (e.g., vermiculite) and disposal in accordance with hazardous waste protocols .

Advanced Questions

Q. How can hydrogen bonding patterns in the crystal lattice be systematically analyzed using graph set analysis?

- Methodological Answer: Apply Etter’s graph set theory to categorize hydrogen bonds into D (donor), A (acceptor), and S (self-associated) motifs. For example, the acetyl oxygen may act as an acceptor (C=O···H–N) with adjacent amine groups. Software like Mercury facilitates visualization, while Platon calculates interaction geometries (distance, angle). Graph sets like R2<sup>2</sup>(8) denote 8-membered rings formed by two donors and two acceptors, critical for understanding packing efficiency and stability .

Q. How should researchers address data contradictions during crystallographic refinement, such as twinning or disorder?

- Methodological Answer: For twinned data, use SHELXL’s TWIN and BASF commands to refine twin fractions and scale intensities. Disorder in flexible groups (e.g., ethyl chains) requires splitting atoms into multiple positions with occupancy parameters constrained to sum to 1.0. Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms and isotropic ADPs for H-atoms. Validate with the Hirshfeld surface analysis to ensure chemical plausibility .

Q. What strategies are effective in studying the reactivity of the acetyl substituent in nucleophilic substitution reactions?

- Methodological Answer: Investigate nucleophilic acyl substitution under anhydrous conditions (e.g., dry DMF, 0°C to room temperature) using amines or alkoxides. Monitor reaction kinetics via <sup>1</sup>H-NMR to track acetyl group conversion. Computational methods (DFT at B3LYP/6-31G* level) predict transition states and regioselectivity. For example, the acetyl group’s electron-withdrawing effect directs electrophilic attacks to the isoxazole’s 4-position, confirmed by LC-MS and SC-XRD of derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.